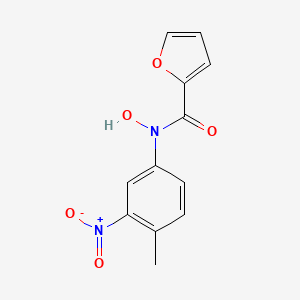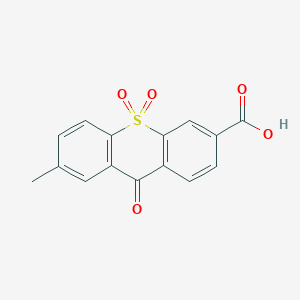![molecular formula C10H8N2 B14659897 1H-Pyrrolo[1,2,3-DE]quinoxaline CAS No. 42374-99-2](/img/structure/B14659897.png)
1H-Pyrrolo[1,2,3-DE]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[1,2,3-DE]quinoxaline is a heterocyclic compound that features a fused ring system combining pyrrole and quinoxaline structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[1,2,3-DE]quinoxaline typically involves the intramolecular cyclization of derivatives of quinoxaline with substituents at position 2 that contain at least three carbon atoms with reaction centers capable of nucleophilic attack . One common method involves the reaction of 2,3-dibromo-3-(p-nitrophenyl)-1-phenyl-1-propanone with o-phenylenediamine, followed by cyclization in boiling toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[1,2,3-DE]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, particularly at positions where the nitrogen atoms are located.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoxaline derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
1H-Pyrrolo[1,2,3-DE]quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[1,2,3-DE]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as a kinase inhibitor by forming hydrogen bonds within the hinge region of the kinase, thereby inhibiting its activity . This interaction can lead to the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[1,2,3-DE]quinoxaline can be compared with other similar compounds, such as:
- Pyrrolo[1,2-a]quinoxalines
- Pyrrolo[2,3-b]quinoxalines
- Imidazo[1,2-a]quinoxalines
- Indolo[1,2-a]quinoxalines
These compounds share structural similarities but differ in their specific ring fusion patterns and substituent positions, which can lead to variations in their chemical properties and biological activities.
Properties
CAS No. |
42374-99-2 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,9-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-6-12-7-5-11-9(3-1)10(8)12/h1-7,11H |
InChI Key |
AQZHVDOGJDTOCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC=CN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


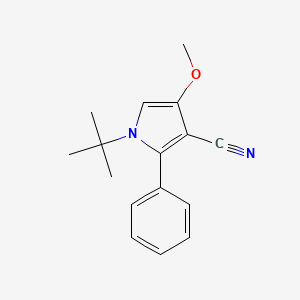

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
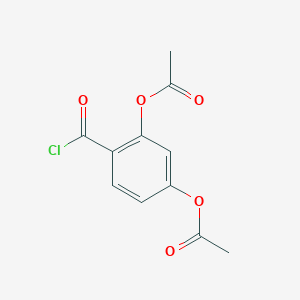
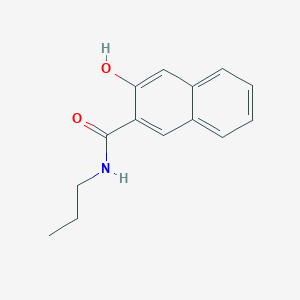
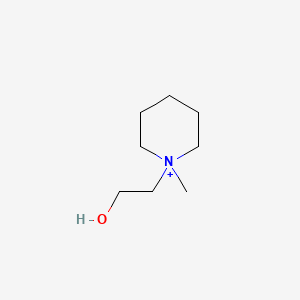
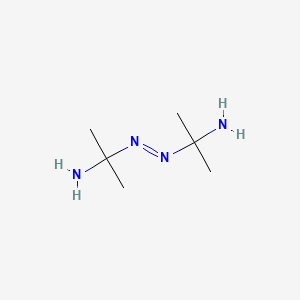


![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
